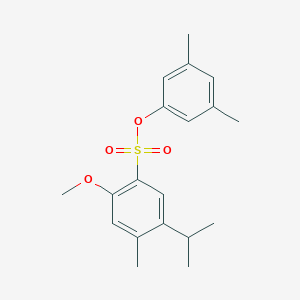

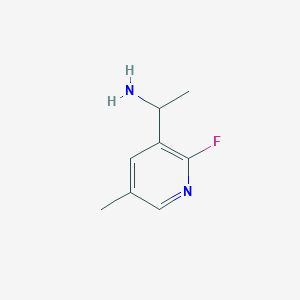

3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, DPBS, and has been found to have a wide range of potential applications in various fields of research.

Scientific Research Applications

Photoremovable Protecting Groups

- Photoremovable Protecting Groups for Phosphates and Sulfonic Acids : A study discussed the use of 2,5-dimethylphenacyl phosphoric and sulfonic esters as photoremovable protecting groups. These compounds release the corresponding acids upon irradiation, showcasing their potential in organic synthesis and biochemistry (Klán et al., 2002).

Anion Exchange Membranes

- Poly(Arylene Ether Sulfone) Anion Exchange Membranes : Research on poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups demonstrated their utility in creating anion exchange membranes. These membranes exhibited high hydroxide conductivity and stability, suggesting their usefulness in fuel cell technology and other applications requiring ion exchange membranes (Shi et al., 2017).

Organic Synthesis and Catalysis

- Novel Substituted 1,5-Benzothiazepines : A study described the synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group. These compounds, synthesized via reactions involving sulfonyl chloride, could have implications in medicinal chemistry and drug development (Chhakra et al., 2019).

Photodynamic Therapy

- Zinc Phthalocyanine for Photodynamic Therapy : The synthesis and characterization of a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups were explored for photodynamic therapy. This compound showed high singlet oxygen quantum yield, indicating its potential as a photosensitizer in cancer treatment (Pişkin et al., 2020).

Environmental Applications

- Adsorption Resins for Water Treatment : A study on tertiary amine-functionalized adsorption resins highlighted their effectiveness in removing benzophenone-4 from water. This research underscores the compound's potential applications in environmental remediation and water purification (Zhou et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate are currently unknown . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate . These factors can include pH, temperature, presence of other molecules, and cellular context.

properties

IUPAC Name |

(3,5-dimethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4S/c1-12(2)17-11-19(18(22-6)10-15(17)5)24(20,21)23-16-8-13(3)7-14(4)9-16/h7-12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMBEZWYFVHSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)

![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)